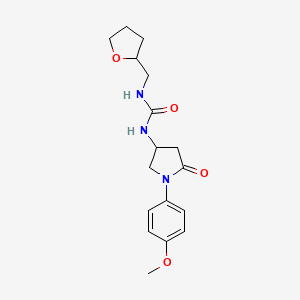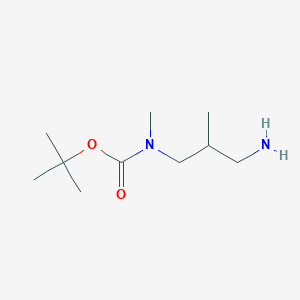
3-(4-Methoxyphenyl)adamantane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(4-Methoxyphenyl)adamantane-1-carboxylic acid” is a chemical compound with the CAS Number: 56531-56-7 . It has a molecular weight of 286.37 and its molecular formula is C18H22O3 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C18H22O3/c1-21-15-4-2-14 (3-5-15)17-7-12-6-13 (8-17)10-18 (9-12,11-17)16 (19)20/h2-5,12-13H,6-11H2,1H3, (H,19,20) . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 286.37 and its molecular formula is C18H22O3 .Applications De Recherche Scientifique
Antiproliferative Activity and Cancer Research
Adamantaneacetic and adamantanecarboxylic acid esters, containing groups similar to 3-(4-Methoxyphenyl)adamantane-1-carboxylic acid, have shown noticeable cytotoxicity to epithelial human carcinoma cell lines, indicating potential antitumor and anti-tubulin activities. These compounds were found to possess the ability to cause complete depolymerization of microtubule networks in tumor cells, suggesting their use as lead compounds for further structural optimization in cancer therapy (Zefirov et al., 2017).
Antimicrobial Activity
Adamantane-1-carbohydrazide derivatives demonstrated potent broad-spectrum antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria and the yeast-like pathogenic fungus Candida albicans. This highlights the potential of adamantane-1-carboxylic acid derivatives in developing new antimicrobial agents (El-Emam et al., 2012).
Materials Science and Nanotechnology
Adamantane-based macrocycles have been synthesized, which can form hollow and solid spheres, and exhibit potential in materials science for constructing novel structures with specific properties. These structures vary depending on the substituents, demonstrating the versatility of adamantane derivatives in designing materials with unique physical and chemical properties (Tominaga et al., 2019).
Synthetic Chemistry and Drug Development
Adamantane derivatives have been explored for their potential in drug development, showing promising results in modifying drug properties. For example, fluoroadamantane acids and amines have been studied for their impact on the solution- and solid-state properties of functionalized adamantanes, which could be beneficial in medicinal chemistry (Jasys et al., 2000).
Molecular Design and Coordination Chemistry
Functionalized adamantane tectons have been utilized in the design of mixed-ligand copper(II) metal-organic frameworks, showcasing the structural versatility and utility of adamantane derivatives in coordination chemistry and molecular design (Senchyk et al., 2013).
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)adamantane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-21-15-4-2-14(3-5-15)17-7-12-6-13(8-17)10-18(9-12,11-17)16(19)20/h2-5,12-13H,6-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFABACNPVFIEPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
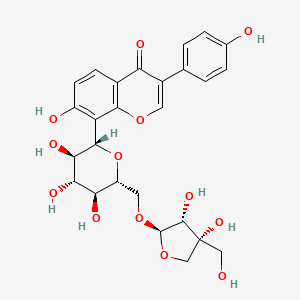
![N-[(3-bromophenyl)methyl]-3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2661900.png)
![8-allyl-3-(2-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2661901.png)
![Dimethyl 5-(4-fluorophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2661902.png)

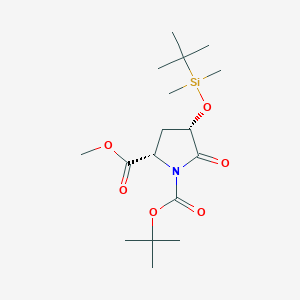
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2661908.png)
![2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/no-structure.png)
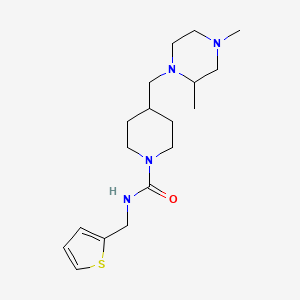
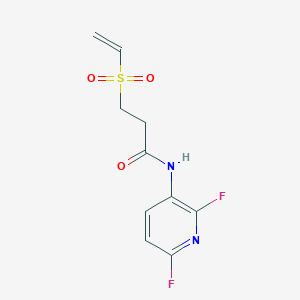
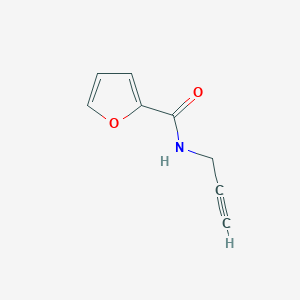
![4-Thieno[3,2-d]pyrimidin-4-yloxybenzaldehyde](/img/structure/B2661918.png)
